molecular formula C22H26FN3O4S B2786157 N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-38-9

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2786157
CAS RN: 898450-38-9
M. Wt: 447.53
InChI Key: OKBAYTQWLXAFRE-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as FTO-011, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxalamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is not fully understood. However, studies have shown that this compound acts as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cellular survival. By modulating the sigma-1 receptor, this compound may be able to regulate these cellular processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by decreasing the production of pro-inflammatory cytokines. This compound has also been found to reduce pain by decreasing the activity of pain-sensing neurons in the spinal cord. Additionally, this compound has been found to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Additionally, this compound has been found to have low toxicity in animal models. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

For research involving N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide include investigating its mechanism of action, determining its safety and efficacy in humans, exploring its potential therapeutic applications in other areas, and optimizing its synthesis method.

Synthesis Methods

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has been synthesized using different methods, including the reaction of 4-fluoroaniline with 2-(1-tosylpiperidin-2-yl)ethylamine followed by the reaction with oxalyl chloride. Another method involves the reaction of 4-fluoroaniline with 2-(1-tosylpiperidin-2-yl)ethylamine followed by the reaction with oxalic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The yield of the synthesis method varies depending on the conditions used.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has been found to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory properties and its ability to reduce pain in animal models. This compound has also been found to have anxiolytic effects, making it a potential treatment for anxiety disorders. Furthermore, this compound has been studied for its potential use in the treatment of drug addiction due to its ability to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-16-5-11-20(12-6-16)31(29,30)26-15-3-2-4-19(26)13-14-24-21(27)22(28)25-18-9-7-17(23)8-10-18/h5-12,19H,2-4,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBAYTQWLXAFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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